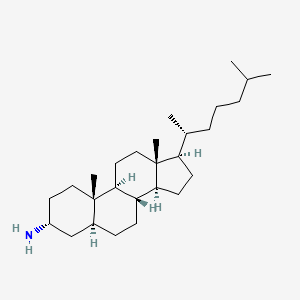![molecular formula C30H48N2O12 B10800270 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid](/img/structure/B10800270.png)
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid is a complex organic molecule. This compound incorporates functional groups such as hydroxyl groups, an amine group, and a tertiary-butyl group. The unique arrangement of these functional groups grants the compound various chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include the selective functionalization of a phenol derivative. Key steps might involve:
Nitration: Introduction of a nitro group into the benzene ring.
Reduction: Conversion of the nitro group into an amine.
Protection/Deprotection Steps: To introduce and later remove protecting groups.
Hydroxymethylation: Introduction of hydroxymethyl groups.
These reactions often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, this compound may be synthesized using continuous flow reactors to ensure consistent product quality and scalability. Catalysts like palladium on carbon (Pd/C) or enzymes might be employed to enhance reaction efficiency and selectivity. The choice of solvents and the purification process, including crystallization or chromatography, are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at its hydroxyl groups, forming corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine, often using hydrogenation methods.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with Pd/C, or sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products
Quinones: From oxidation.
Amines: From reduction.
Ethers or Esters: From substitution reactions.
Scientific Research Applications
The compound 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid is extensively studied for its application in several fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In research involving cellular signaling pathways due to its potential bioactivity.
Medicine: Potential use as a pharmaceutical agent for treating cardiovascular diseases.
Industry: In the production of materials with specific chemical properties, such as polymers or resins.
Mechanism of Action
The compound's mechanism of action in biological systems typically involves interaction with specific molecular targets. For instance, its amine group may interact with enzymes or receptors, modulating their activity. The hydroxyl groups could participate in hydrogen bonding, influencing molecular recognition and binding affinity. These interactions can lead to changes in cellular signaling pathways or metabolic processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Albuterol: A bronchodilator used in asthma treatment.
Metoprolol: A beta-blocker used for hypertension management.
Salbutamol: Similar to albuterol, used for respiratory conditions.
Uniqueness
Compared to these similar compounds, 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid has unique structural features, such as the specific arrangement of hydroxyl and amine groups. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic profiles, influencing its biological efficacy and safety profile.
This elaborate structural and functional makeup positions the compound as a significant entity for further exploration in various scientific domains.
Properties
Molecular Formula |
C30H48N2O12 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;/m00./s1 |
InChI Key |
VNVNZKCCDVFGAP-NMFAMCKASA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;hydride;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10800189.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800192.png)


![2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10800215.png)
![sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate](/img/structure/B10800219.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B10800273.png)
![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)


![3-Methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B10800290.png)
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)
